molecular formula C27H24N2OS B11196852 3-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]amino}-5-(4-methylphenyl)cyclohex-2-en-1-one

3-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]amino}-5-(4-methylphenyl)cyclohex-2-en-1-one

Cat. No.: B11196852
M. Wt: 424.6 g/mol
InChI Key: BIEQCWPWIXUXRE-UHFFFAOYSA-N
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Description

3-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]amino}-5-(4-methylphenyl)cyclohex-2-en-1-one is a complex organic compound that features a benzothiazole moiety Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]amino}-5-(4-methylphenyl)cyclohex-2-en-1-one typically involves multiple steps. One common method includes the diazo-coupling process between aniline derivatives and benzothiazole compounds . Other synthetic pathways include Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often employ green chemistry principles to minimize environmental impact. These methods include the use of commercially available reagents and the avoidance of toxic solvents . One-pot synthesis and sequential multistep synthesis are commonly used to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]amino}-5-(4-methylphenyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzothiazole-2-carboxylic acid derivatives, while reduction may produce benzothiazole-2-ylmethanol derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]amino}-5-(4-methylphenyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The benzothiazole moiety is known to interact with various biological targets, contributing to its diverse pharmacological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C27H24N2OS

Molecular Weight

424.6 g/mol

IUPAC Name

3-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-5-(4-methylphenyl)cyclohex-2-en-1-one

InChI

InChI=1S/C27H24N2OS/c1-17-3-6-19(7-4-17)21-14-23(16-24(30)15-21)28-22-10-8-20(9-11-22)27-29-25-12-5-18(2)13-26(25)31-27/h3-13,16,21,28H,14-15H2,1-2H3

InChI Key

BIEQCWPWIXUXRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=CC(=O)C2)NC3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)C

Origin of Product

United States

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